molecular formula C21H20N4O3S B2905420 N-mesityl-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide CAS No. 872689-06-0

N-mesityl-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2905420
CAS No.: 872689-06-0
M. Wt: 408.48
InChI Key: WITYXABXQZLLGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, which is a part of the compound, has been discussed in various studies . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The pyridazine ring, a part of the compound, is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Chemical Reactions Analysis

The N-mesityl group in NHC-catalyzed reactions has been studied . The majority of N-heterocyclic carbene catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions, occur more rapidly with N-mesityl substituted NHCs .

Scientific Research Applications

Synthesis and Chemical Applications

  • Catalytic Synthesis of Heterocycles : A study by Gesmundo, Grandjean, and Nicewicz (2015) discusses a direct catalytic synthesis method for γ-lactams and pyrrolidines from alkenes and activated unsaturated amides or protected unsaturated amines, utilizing a mesityl acridinium photooxidant. This process highlights the utility of mesityl and related compounds in synthesizing important heterocycles with complete regiocontrol (Gesmundo, Grandjean, & Nicewicz, 2015).

  • Electrochromic Devices : Variş et al. (2006) synthesized a new soluble conducting polymer suitable for electrochromic devices, demonstrating the relevance of nitrophenyl-based compounds in the development of materials with potential applications in smart windows and displays (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).

Pharmaceutical and Biological Research

  • Antimicrobial and Anti-inflammatory Activities : Sowmya et al. (2017) investigated the antimicrobial and anti-inflammatory activities of acetamido pyrrolyl oxazoles/thiazoles/imidazoles, with certain compounds showing promising antibacterial and antifungal activities, as well as potential anti-inflammatory effects. This research underscores the potential of structurally related compounds in therapeutic applications (Sowmya, Basha, Devi, Lavanyalatha, Padmaja, & Padmavathi, 2017).

Properties

IUPAC Name

2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-9-14(2)21(15(3)10-13)22-19(26)12-29-20-8-7-18(23-24-20)16-5-4-6-17(11-16)25(27)28/h4-11H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITYXABXQZLLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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